3-(3-Aminocarbonylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

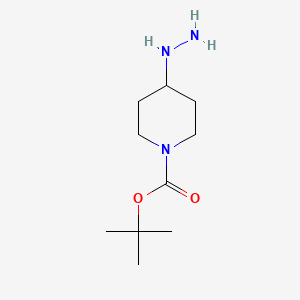

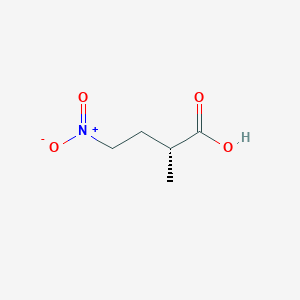

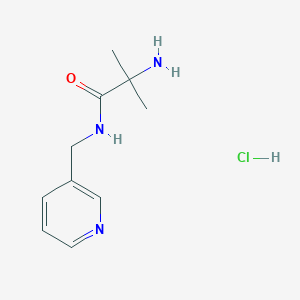

3-(3-Aminocarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 . It is categorized under miscellaneous compounds .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .Applications De Recherche Scientifique

Biosynthesis Pathways in Plants and Bacteria :

- 3-(3-Aminocarbonylphenyl)benzoic acid is involved in the biosynthesis of benzoic acid in plants and bacteria, serving as a building block for numerous natural products. This pathway is crucial for the formation of important compounds like zaragozic acids, paclitaxel (taxol), salicylic acid, and cocaine (Hertweck et al., 2001).

Microbial Biosynthesis :

- In microbial biosynthesis, this compound has been used as a building block for the production of various biologically active compounds. For instance, an engineered E. coli-E. coli co-culture system successfully produced 3-amino-benzoic acid from glucose, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Synthesis of Natural Products :

- This compound is a precursor in the synthesis of natural products like naphthalenic and benzenic ansamycins, mitomycins, and saliniketals. This area of research emphasizes the chemical and biochemical perspectives in the biosynthesis of AHBA-derived natural products (Kang et al., 2012).

Organometallic Chemistry :

- In the field of organometallic chemistry, complexes involving this compound have been synthesized and characterized. These complexes, such as triorganotin(IV) benzoates and aminobenzoates, provide insights into the coordination chemistry of tin with carboxylate ligands (Sandhu et al., 1987).

Food Science and Nutrition :

- Research in food science has identified benzoic acid and its derivatives, including this compound, as naturally occurring compounds in foods and as additives. They serve roles as antibacterial and antifungal preservatives and flavoring agents (Del Olmo et al., 2017).

Molecular Markers and Probes :

- The compound has been used in the development of molecular markers for peptides and novel fluorescence probes. These applications are significant in biochemical and medical research for detecting and analyzing specific molecules and reactive species (Sameiro et al., 2003); (Setsukinai et al., 2003).

Electrochemical Studies :

- Electrochemical studies have been conducted on the azo bond cleavage of benzoic acid derivatives, including 2-hydroxy-5-sulfophenyl-azo-benzoic acids. Understanding these reactions is crucial for applications in environmental science and industrial processes (Mandić et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZQEAEPZKVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683289 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261997-49-2 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)